![molecular formula C12H14BrN B2764728 6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene] CAS No. 1478735-16-8](/img/structure/B2764728.png)
6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene]” is a spirocyclic compound . It is characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Synthesis Analysis
Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .Molecular Structure Analysis
The molecular structure of “6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene]” is represented by the formula C12H14BRN . The structure is characterized by a bromine atom attached to a carbon atom, which is part of a naphthalene ring. This ring is connected to an azetidine ring, forming a spirocyclic structure .Chemical Reactions Analysis
Spirocyclic compounds like “6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene]” are considered spiro heterocyclic if the spiro atom or any atom in either ring are not carbon atoms . Spiro heteroatoms such as nitrogen, oxygen, or sulfur connecting the rings have been commonly observed .Scientific Research Applications
Hypervalent Interactions in Chalcogen-Containing Compounds
Research on structurally diverse compounds derived from peri-substituted naphthalene chalcogen donors has shown the formation of hypervalent adducts with dibromine and diiodine, characterized by unique conformational properties and bonding models (Knight et al., 2010). These findings could suggest avenues for exploring the reactivity of brominated spiro compounds in forming hypervalent structures with potential applications in developing new materials or chemical sensors.
Photochromic Properties of Spiro Compounds
The study of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives has revealed significant insights into the photochromic properties of spiro compounds, indicating potential applications in photodynamic therapy and materials science for creating responsive or adaptive materials (Rajeswari et al., 2016).
Electrophilic Activation in Synthesis
Mechanistic insights into the stereocontrolled synthesis of hexahydropyrrolo[2,3-b]indoles through electrophilic activation of tryptophan derivatives have been provided, showcasing the potential of employing brominated spiro compounds as intermediates or catalysts in the synthesis of complex heterocyclic structures (López et al., 2008).
Modular Assembly of Spirocarbocyclic Scaffolds
A novel palladium(0)-catalyzed dearomatizing spiroannulation technique has been developed for the assembly of spiro[indene-1,1'-naphthalen]-2'-ones, demonstrating the potential of brominated spiro compounds in facilitating the modular construction of complex polycyclic architectures (Zuo et al., 2017).
Mechanism of Action
The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target . This suggests that “6’-Bromo-3’,4’-dihydro-1’h-spiro[azetidine-2,2’-naphthalene]” may have potential biological activity, although specific studies on this compound are needed to confirm this.
properties
IUPAC Name |
7-bromospiro[2,4-dihydro-1H-naphthalene-3,2'-azetidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-11-2-1-10-8-12(5-6-14-12)4-3-9(10)7-11/h1-2,7,14H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLMXHJWDBLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)CC3=C1C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

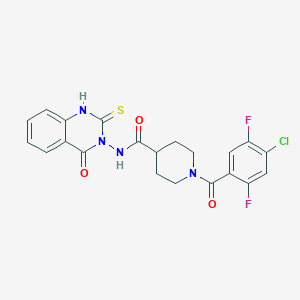
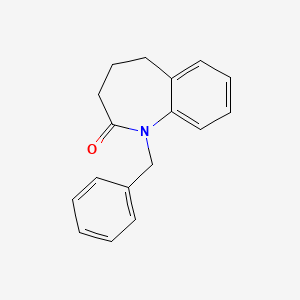
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B2764647.png)
![4-(4-bromobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2764650.png)
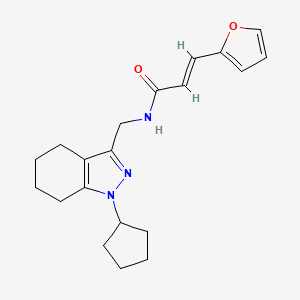
![[6-(Trifluoromethyl)oxan-2-yl]methanamine hydrochloride](/img/structure/B2764652.png)
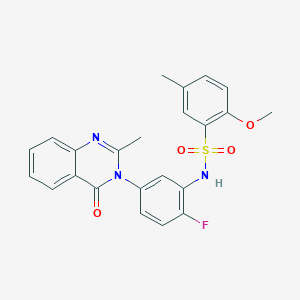
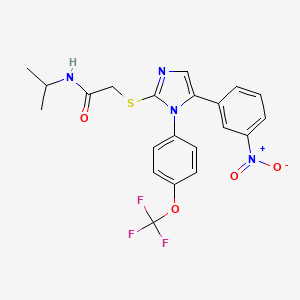

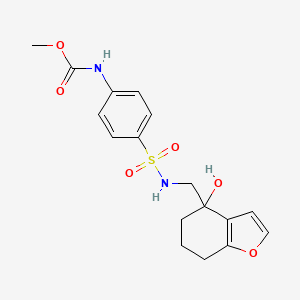
![N-(4-acetylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2764664.png)
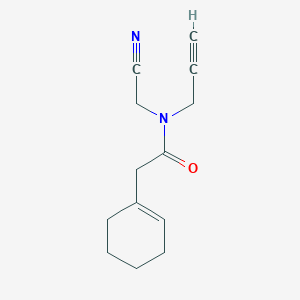
![N-(2,4-dimethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2764667.png)
![1-(4-bromophenyl)-5-(3,4-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2764668.png)